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Executive Summary
Imeglimin hydrochloride is a first-in-class oral antidiabetic agent, representing a novel

therapeutic class known as the "glimins." Discovered and developed by Poxel SA in

collaboration with Merck Serono, Imeglimin offers a unique dual mechanism of action that

addresses two core pathophysiological defects in type 2 diabetes (T2D): impaired insulin

secretion and decreased insulin sensitivity. This is achieved by targeting mitochondrial

bioenergetics, a key factor in the pathogenesis of T2D. Approved for medical use in Japan in

2021, Imeglimin has demonstrated significant glucose-lowering effects and a favorable safety

profile in numerous clinical trials. This technical guide provides an in-depth overview of the

discovery, chemical synthesis, and multifaceted mechanism of action of Imeglimin, along with

detailed experimental protocols relevant to its study.

Discovery and Development
The journey of Imeglimin (formerly PXL008) began with a research program focused on

identifying novel therapeutic agents capable of improving mitochondrial function. The

development was driven by the need for new T2D therapies that could address the underlying

causes of the disease with a favorable safety profile. The initial patent for Imeglimin was filed in

the early 2000s, followed by extensive preclinical and clinical development. Poxel SA, a French

biopharmaceutical company, has been at the forefront of its development, with several patents

protecting its synthesis and use.
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Chemical Synthesis of Imeglimin Hydrochloride
The chemical synthesis of Imeglimin hydrochloride has been approached through various

routes, with two prominent methods detailed in the literature. Both methods are designed for

scalability and high purity, essential for pharmaceutical manufacturing.

Synthesis Route 1: Starting from Metformin
Hydrochloride
One common and patented method for synthesizing Imeglimin hydrochloride utilizes

metformin hydrochloride as a starting material. This multi-step process involves a condensation

reaction, chiral resolution, and final salt formation.

Step 1: Condensation Reaction: Metformin hydrochloride is reacted with acetaldehyde

diethyl acetal in isobutanol under refluxing conditions with a catalytic amount of acid to yield

the racemic 2-amino-3,6-dihydro-4-dimethylamino-6-methyl-1,3,5-triazine.

Step 2: Chiral Resolution: The crude racemic mixture is treated with L-(+)-tartaric acid and

triethylamine in methanol to form a diastereomeric salt. The desired diastereomer is then

selectively crystallized.

Step 3: Hydrolysis and Salt Formation: The purified diastereomeric salt is treated with

ethanolic HCl to yield the enantiomerically pure Imeglimin hydrochloride.
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Caption: Synthesis of Imeglimin Hydrochloride from Metformin.
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Synthesis Route 2: Starting from 2,4,6-Trimethylaniline
An alternative patented synthesis route begins with 2,4,6-trimethylaniline.

Step 1: Intermediate Formation: 2,4,6-trimethylaniline is reacted with chloroacetonitrile to

form an intermediate.

Step 2: Cyclization: The intermediate is then cyclized with cyanamide to produce the core

dihydro-1,3,5-triazine ring structure of Imeglimin.

Step 3: Salt Formation: The final step involves the formation of the hydrochloride salt to

enhance stability and bioavailability.
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Caption: Synthesis of Imeglimin Hydrochloride from 2,4,6-Trimethylaniline.
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Imeglimin's therapeutic effects stem from its unique ability to modulate mitochondrial function,

thereby addressing the dual impairments of insulin secretion and insulin sensitivity seen in

T2D. This is accomplished through a novel mechanism that differs from other classes of oral

antidiabetic agents.

Dual Action: Insulin Secretion and Sensitivity
Imeglimin exhibits a two-pronged approach to glycemic control:

Amplification of Glucose-Stimulated Insulin Secretion (GSIS): Imeglimin enhances the

secretion of insulin from pancreatic β-cells in a glucose-dependent manner. This means it

primarily acts when blood glucose levels are elevated, reducing the risk of hypoglycemia.

Enhancement of Insulin Action: Imeglimin improves insulin sensitivity in peripheral tissues,

notably the liver and skeletal muscle. This leads to increased glucose uptake by muscles and

reduced hepatic glucose production.

Mitochondrial Target
At the cellular level, Imeglimin's primary target is the mitochondrion. It corrects mitochondrial

dysfunction, a key pathogenic factor in T2D, by:

Rebalancing the Respiratory Chain: Imeglimin partially and competitively inhibits Complex I

of the mitochondrial respiratory chain while restoring the activity of Complex III. This

rebalancing act leads to several beneficial downstream effects.

Reducing Oxidative Stress: By modulating the electron transport chain, Imeglimin decreases

the production of reactive oxygen species (ROS), thereby reducing oxidative stress and

protecting cells from damage.

Preventing Cell Death: Imeglimin has been shown to prevent the opening of the

mitochondrial permeability transition pore (mPTP), a critical event in the apoptotic pathway,

thus preserving β-cell mass.

Impact on Cellular Energy Metabolism
Imeglimin's action on the mitochondria leads to significant improvements in cellular energy

metabolism:
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Increased ATP Production: In pancreatic islets, Imeglimin enhances glucose-stimulated ATP

generation, providing the necessary energy for insulin secretion.

NAD+ Synthesis: Imeglimin induces the synthesis of nicotinamide adenine dinucleotide

(NAD+) via the "salvage pathway." NAD+ is a crucial cofactor for mitochondrial function, and

its metabolites may also contribute to the amplification of GSIS through enhanced Ca++

mobilization.
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Caption: Imeglimin's multifaceted mechanism of action.

Quantitative Data Summary
The efficacy and pharmacokinetic profile of Imeglimin have been extensively characterized in

numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: Preclinical Pharmacokinetics of Imeglimin
Parameter Mouse Rat Dog Monkey Human

Bioavailability

(%)
~50-80 ~50-80 ~50-80 ~50-80 ~50-80

Tmax (h) - - - - 2-4

Half-life (h) - - - - ~12

Metabolism Low Low Low Low Low

Primary

Excretion
Renal Renal Renal Renal Renal

Table 2: Clinical Efficacy of Imeglimin (TIMES Program)

Trial Treatment
Duration
(weeks)

Change in
HbA1c from
Baseline

Change in
Fasting
Plasma
Glucose (FPG)
from Baseline

TIMES 1
Imeglimin 1000

mg BID
24

-0.87% (vs.

placebo)

-19 mg/dL (vs.

placebo)

TIMES 2

Imeglimin 1000

mg BID (add-on

to other OADs)

52 -0.56% to -0.92%
Significant

reductions

TIMES 3

Imeglimin 1000

mg BID (add-on

to insulin)

16
-0.60% (vs.

placebo)

Significant

reductions
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OADs: Oral Antidiabetic Drugs

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of Imeglimin.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To assess the effect of Imeglimin on insulin secretion from pancreatic β-cells in

response to glucose.

Materials:

MIN6 cell line or isolated pancreatic islets

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA

Low glucose solution (2.8 mM glucose in KRBB)

High glucose solution (16.7 mM glucose in KRBB)

Imeglimin hydrochloride

Insulin ELISA kit

Procedure:

Cell Culture/Islet Isolation: Culture MIN6 cells to 80-90% confluency or isolate pancreatic

islets from rodents using standard procedures.

Pre-incubation: Wash the cells/islets twice with KRBB and then pre-incubate in low glucose

solution for 1-2 hours at 37°C to establish a basal insulin secretion rate.

Stimulation: Remove the pre-incubation solution and add the following solutions to

respective wells/tubes:

Low glucose solution (negative control)
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High glucose solution (positive control)

High glucose solution + Imeglimin (at various concentrations)

Incubation: Incubate the cells/islets for 1-2 hours at 37°C.

Sample Collection: After incubation, collect the supernatant, which contains the secreted

insulin.

Insulin Measurement: Measure the insulin concentration in the collected supernatants using

an insulin ELISA kit according to the manufacturer's instructions.

Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of

the cells/islets.

Mitochondrial Respiratory Chain Complex Activity Assay
Objective: To determine the effect of Imeglimin on the activity of mitochondrial respiratory chain

complexes I and III.

Materials:

Isolated mitochondria from relevant tissues (e.g., liver, muscle)

Complex I activity assay kit (e.g., measuring the oxidation of NADH)

Complex III activity assay kit (e.g., measuring the reduction of cytochrome c)

Imeglimin hydrochloride

Spectrophotometer or plate reader

Procedure:

Mitochondrial Isolation: Isolate mitochondria from fresh or frozen tissue using differential

centrifugation.

Protein Quantification: Determine the protein concentration of the mitochondrial preparation

using a standard method (e.g., Bradford or BCA assay).
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Complex I Activity Assay:

Prepare the reaction mixture according to the kit instructions, typically containing a buffer,

NADH, and an electron acceptor.

Add a standardized amount of mitochondrial protein to the reaction mixture.

Add Imeglimin at various concentrations to the test wells.

Initiate the reaction and measure the decrease in absorbance at 340 nm (due to NADH

oxidation) over time.

Complex III Activity Assay:

Prepare the reaction mixture as per the kit instructions, usually containing a buffer, a

reduced substrate (e.g., decylubiquinol), and oxidized cytochrome c.

Add a standardized amount of mitochondrial protein.

Add Imeglimin at various concentrations.

Initiate the reaction and measure the increase in absorbance at 550 nm (due to

cytochrome c reduction) over time.

Data Analysis: Calculate the specific activity of each complex (nmol/min/mg protein) and

compare the activity in the presence of Imeglimin to the vehicle control.
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Caption: Experimental workflow for a GSIS assay.
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Conclusion
Imeglimin hydrochloride represents a significant advancement in the treatment of type 2

diabetes, offering a novel mechanism of action that targets the fundamental pathophysiology of

the disease. Its ability to improve mitochondrial function, thereby enhancing both insulin

secretion and insulin sensitivity, positions it as a valuable therapeutic option. The robust

preclinical and clinical data, coupled with a well-defined synthetic pathway, underscore the

potential of Imeglimin to address the unmet needs of a broad range of patients with T2D.

Further research into the pleiotropic effects of mitochondrial modulation may unveil even

broader therapeutic applications for this innovative class of "glimin" drugs.

To cite this document: BenchChem. [Imeglimin Hydrochloride: A Technical Guide to
Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15613671#imeglimin-hydrochloride-
discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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